molecular formula C13H12ClNO2 B5709689 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone

1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone

Cat. No. B5709689
M. Wt: 249.69 g/mol
InChI Key: RTPOVGOQHQTNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone, also known as clopidol, is a pyridinone derivative that has been widely used as a feed additive for poultry to prevent and control coccidiosis. It was first synthesized by scientists at Merck & Co. in the 1950s and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

Clopidol exerts its anti-coccidial effect by inhibiting the activity of the mitochondrial respiratory chain complex III, which is essential for the energy metabolism of Eimeria. This leads to a decrease in the ATP production and an accumulation of reactive oxygen species, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects:
Clopidol has been shown to have a number of biochemical and physiological effects in chickens, including an increase in body weight gain, feed conversion efficiency, and egg production. It has also been reported to have antioxidant and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Clopidol has several advantages as a feed additive for poultry, including its low toxicity, high efficacy against coccidiosis, and ease of administration. However, it also has some limitations for use in lab experiments, including its potential to interfere with other metabolic pathways and its narrow spectrum of activity against Eimeria.

Future Directions

There are several potential future directions for research on 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone, including:
1. Development of new formulations and delivery methods to improve its efficacy and reduce its potential side effects.
2. Investigation of its potential use in other animal species, such as pigs and cattle, for the prevention and control of coccidiosis.
3. Identification of the molecular targets of 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone in Eimeria and other parasites, which could lead to the development of new anti-parasitic drugs.
4. Exploration of its potential as an immunomodulatory agent in poultry and other animals.
5. Investigation of its potential as an antioxidant and anti-inflammatory agent in humans and animals.

Synthesis Methods

Clopidol can be synthesized through a multistep process from 2-chlorophenol and 2-pyridinecarboxaldehyde. The first step involves the formation of 2-(2-chlorophenoxy)ethylamine by the reaction of 2-chlorophenol with ethylene oxide. This intermediate is then reacted with 2-pyridinecarboxaldehyde in the presence of a catalyst to yield 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone.

Scientific Research Applications

Clopidol has been used extensively in scientific research for its ability to inhibit the growth and replication of the protozoan parasite Eimeria, which causes coccidiosis in poultry. Studies have shown that 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone can reduce the severity of coccidiosis and improve the growth performance of chickens.

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-5-1-2-6-12(11)17-10-9-15-8-4-3-7-13(15)16/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPOVGOQHQTNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C=CC=CC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone

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